An In-depth Technical Guide to the Physicochemical Properties of Arachidyl Linolenate
An In-depth Technical Guide to the Physicochemical Properties of Arachidyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidyl linolenate (eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate) is a wax ester of significant interest due to its composition, comprising the long-chain fatty alcohol, arachidyl alcohol (eicosanol), and the essential omega-3 fatty acid, α-linolenic acid. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of Arachidyl linolenate. It includes a detailed summary of its molecular characteristics, and although specific experimental data for this compound is limited, this guide extrapolates key properties based on the established behavior of similar long-chain wax esters. Furthermore, this document outlines general experimental protocols for the analysis of such compounds and presents diagrams illustrating the biosynthetic pathway of wax esters and the metabolic fate of the linolenic acid moiety. This guide is intended to serve as a valuable resource for professionals in research and drug development who are exploring the applications of this and related lipid molecules.
Core Physicochemical Properties
Data Presentation: Summary of Physicochemical Properties
The quantitative data for Arachidyl linolenate is summarized in the table below. It is important to note that properties such as melting and boiling points are estimations based on the general characteristics of similar wax esters.
| Property | Value | Source/Method |
| Molecular Formula | C₃₈H₇₀O₂ | PubChem[1] |
| Molecular Weight | 558.96 g/mol | Larodan[2] |
| 559.0 g/mol | PubChem[1] | |
| IUPAC Name | Icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | PubChem[1] |
| CAS Number | 1447798-59-5 | Larodan[2] |
| Physical State | Liquid at room temperature | Larodan |
| Melting Point | Estimated to be low due to high degree of unsaturation. The presence of double bonds in the fatty acid chain significantly lowers the melting point of wax esters. For instance, the introduction of a single double bond can decrease the melting temperature by approximately 30°C. Saturated wax esters of similar chain length are solid at room temperature. | Inferred from general properties of wax esters |
| Boiling Point | High; expected to be well above 200°C at reduced pressure. Precise experimental data is unavailable. | Inferred from general properties of long-chain esters |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hexane and diethyl ether. | General property of wax esters |
| Purity | Commercially available at >99% | Larodan |
Experimental Protocols
The characterization of Arachidyl linolenate and similar wax esters typically involves chromatographic techniques to ensure purity and confirm identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation
GC-MS is a powerful technique for the analysis of wax esters, providing information on the chain lengths and degree of unsaturation of both the fatty acid and fatty alcohol components.
Methodology:
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Sample Preparation: The Arachidyl linolenate sample is dissolved in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
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Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.
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Gas Chromatography:
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Column: A high-temperature capillary column is required for the analysis of these high molecular weight compounds.
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Carrier Gas: Helium is typically used as the carrier gas.
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Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 120°C) and ramping up to a high final temperature (e.g., 390°C) to ensure the elution of the wax ester.
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Mass Spectrometry:
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Ionization: Electron ionization (EI) is commonly used.
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Detection: The mass spectrometer detects the fragmented ions, which provides a characteristic fragmentation pattern that can be used to identify the structure of the molecule, including the fatty acid and fatty alcohol moieties.
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Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC is a rapid and cost-effective method for the qualitative assessment of the purity of Arachidyl linolenate and for monitoring the progress of reactions.
Methodology:
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Plate Preparation: A silica gel plate is used as the stationary phase.
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Sample Application: A small spot of the dissolved sample is applied to the baseline of the TLC plate.
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Development: The plate is placed in a developing chamber containing a non-polar solvent system, such as a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v).
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Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized using an iodine chamber or by spraying with a suitable staining reagent (e.g., phosphomolybdic acid) followed by heating. The retention factor (Rf) value of the spot can be compared to that of a standard.
Biological Context and Signaling Pathways
While direct studies on the signaling pathways of Arachidyl linolenate are scarce, its biological significance can be inferred from the known roles of wax esters and its constituent, α-linolenic acid.
General Biosynthesis of Wax Esters
Wax esters are synthesized in a two-step enzymatic process.
The biosynthesis begins with the reduction of a long-chain fatty acyl-CoA to a fatty alcohol by the enzyme Fatty Acyl-CoA Reductase (FAR). Subsequently, a Wax Synthase (WS) enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester.
Metabolic Pathway of the α-Linolenic Acid Moiety
Upon hydrolysis of Arachidyl linolenate, the released α-linolenic acid can be metabolized into longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These metabolites are precursors to anti-inflammatory lipid mediators.
